molecular formula C6H7N3S B1354766 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole CAS No. 205246-65-7

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole

Cat. No.: B1354766
CAS No.: 205246-65-7
M. Wt: 153.21 g/mol
InChI Key: DOQKYIFHYNIMDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with thiophosgene or other isothiocyanate precursors under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Starting Material: 1,3-dimethyl-1H-pyrazole

    Reagent: Thiophosgene (CSCl2) or other isothiocyanate precursors

    Solvent: Anhydrous solvents such as dichloromethane or chloroform

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, alcohols, thiols

      Conditions: Mild to moderate heating, solvents like ethanol or acetonitrile

  • Cycloaddition Reactions

      Reagents: Alkenes, alkynes

      Conditions: Catalysts such as silver or copper salts, room temperature to moderate heating

Major Products

    Nucleophilic Substitution: Thioureas, carbamates, dithiocarbamates

    Cycloaddition Reactions: Various heterocyclic compounds

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is unique due to the presence of both the isothiocyanate group and the methyl substitutions on the pyrazole ring. This combination enhances its reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

5-isothiocyanato-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQKYIFHYNIMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442980
Record name 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205246-65-7
Record name 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205246-65-7
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